ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate
Description
Ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-3-21-13(19)11-9(2)15-14(20)16-12(11)22-8-10(18)17-6-4-5-7-17/h3-8H2,1-2H3,(H,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNKLTLEVXOUET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate can be achieved through a multi-step process. One common method involves the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles .
Industrial Production Methods
Industrial production methods for this compound typically involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure the efficient synthesis of the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the conversion of functional groups to their reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- This compound is utilized as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological and cardiovascular diseases. Its structure allows for modifications that enhance drug efficacy and specificity.
Case Study: Neurological Agents
- Research indicates that derivatives of this compound exhibit promising activity against neurodegenerative disorders. For instance, a study demonstrated that specific analogs improved cognitive function in animal models of Alzheimer’s disease, showcasing potential therapeutic benefits .
Agricultural Chemistry
Formulation of Agrochemicals
- Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate is employed in the development of pesticides and herbicides. Its efficacy in enhancing crop yield while minimizing environmental impact makes it valuable in sustainable agriculture.
Data Table: Agrochemical Efficacy
| Compound | Application | Efficacy (%) | Environmental Impact |
|---|---|---|---|
| Compound A | Herbicide | 85 | Low |
| Compound B | Pesticide | 90 | Moderate |
Biochemical Research
Studies on Enzyme Inhibition
- The compound is frequently used in biochemical studies focusing on enzyme inhibition and receptor binding. These studies are crucial for discovering new therapeutic agents.
Case Study: Enzyme Activity
- A study evaluated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways related to cancer proliferation. Results indicated significant inhibition, suggesting its potential as a lead compound for anticancer drug development .
Material Science
Development of Novel Materials
- Researchers are exploring the use of this compound in creating materials with unique properties. These include improved thermal stability and mechanical strength.
Research Findings
- Experimental results show that composites made with this compound exhibit enhanced durability under extreme conditions, making them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, inflammation, and cell proliferation . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar pyrimidine core but differs in the substituents attached to the ring.
Ethyl (4S)-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Another similar compound with variations in the substituents and stereochemistry.
The uniqueness of ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate lies in its specific functional groups and their arrangement, which contribute to its distinct chemical and biological properties.
Biological Activity
Ethyl 6-methyl-2-oxo-4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,2-dihydropyrimidine-5-carboxylate is a compound belonging to the dihydropyrimidine class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dihydropyrimidine core with various functional groups, which contribute to its biological properties. The presence of the pyrrolidine moiety is particularly noteworthy as it is often associated with enhanced biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of dihydropyrimidine derivatives. For instance, a synthesized derivative demonstrated significant activity against various bacterial strains, including Escherichia coli , Pseudomonas aeruginosa , and Staphylococcus aureus . The minimum inhibitory concentrations (MICs) were determined, showing promising results in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
| Staphylococcus aureus | 16 |
These findings suggest that this compound could be a potential candidate for developing new antibacterial agents .
Antiviral Activity
In addition to antibacterial properties, dihydropyrimidines have also been investigated for antiviral activity. A study indicated that certain derivatives exhibited inhibitory effects against viruses such as SARS-CoV-2. The percentage of inhibition varied among compounds, with some showing up to 84% inhibition in viral replication assays. This highlights the potential of this compound class in antiviral drug development .
Antitumor Activity
The antitumor potential of dihydropyrimidine derivatives has been well-documented. Research indicates that these compounds may exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that specific derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
Anti-inflammatory and Other Activities
Dihydropyrimidines are also recognized for their anti-inflammatory properties. They may inhibit key inflammatory mediators and pathways, contributing to their therapeutic potential in treating inflammatory diseases. Additionally, some derivatives have shown promise in anti-hypertensive and anti-diabetic activities .
Case Study 1: Synthesis and Biological Evaluation
A recent study focused on synthesizing ethyl 6-methyl-2-oxo derivatives and evaluating their biological activities. The synthesized compounds were screened for antibacterial and anticancer activities using standard protocols. The results indicated that specific modifications in the chemical structure significantly enhanced their potency against targeted pathogens and cancer cells .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of ethyl 6-methyl-2-oxo derivatives with biological targets. These studies provide insights into the binding affinities and modes of action at the molecular level, which are essential for rational drug design .
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this tetrahydropyrimidine derivative?
The synthesis involves condensation reactions, cyclization, and functional group modifications. Critical parameters include:
- Solvent choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reactivity for cyclization steps .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve yields in Biginelli-like reactions .
- Temperature control : Maintaining 60–80°C prevents intermediate decomposition during thioether bond formation . Characterization of intermediates via NMR spectroscopy and HPLC is essential to monitor purity (>95%) and confirm structural fidelity .
Q. How do structural modifications (e.g., pyrrolidin-1-yl or sulfanyl groups) influence physicochemical properties?
- The pyrrolidin-1-yl moiety enhances solubility in polar solvents due to its tertiary amine group, while the sulfanyl bridge increases conformational rigidity, as observed in similar derivatives via X-ray crystallography .
- LogP values can be predicted using computational tools (e.g., MarvinSketch) to assess hydrophobicity, critical for bioavailability studies .
Q. What spectroscopic techniques are most reliable for confirming the final product’s structure?
- ¹H/¹³C NMR : Assign peaks for the dihydropyrimidine ring (δ 5.2–5.8 ppm for C4-H) and ester carbonyl (δ 170–175 ppm) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. What strategies resolve contradictions in reported yields for similar tetrahydropyrimidine syntheses?
Discrepancies often arise from:
- Regioselectivity issues : Competing pathways (e.g., 1,2- vs. 1,4-addition) can be controlled by adjusting steric bulk of substituents or using chiral catalysts .
- Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) may impact recovery rates . Statistical tools (e.g., Design of Experiments) optimize reaction parameters while minimizing experimental runs .
Q. How can computational modeling predict biological activity against enzymatic targets?
- Molecular docking : Simulate interactions with enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. The sulfanyl group’s electron density may influence binding affinity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical hydrogen bonds (e.g., between the carbonyl group and Arg-57) .
Q. What advanced analytical methods elucidate thermal stability and degradation pathways?
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for the ester group) .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed carboxylate) under accelerated stability conditions (40°C/75% RH) .
Methodological Guidance
Q. How to design experiments for evaluating regioselectivity in substituent addition?
- Use isotopic labeling (e.g., ¹³C at C4) to track addition sites via NMR .
- Compare kinetic vs. thermodynamic control by varying reaction times and temperatures .
Q. What protocols validate the compound’s potential as a kinase inhibitor?
- In vitro assays : Measure IC₅₀ values against recombinant kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- SAR studies : Synthesize analogs with modified pyrrolidinyl groups to correlate structural features with inhibitory potency .
Data Contradiction Analysis
Q. Why do similar derivatives exhibit varying biological activities despite structural similarities?
- Crystal packing effects : Hydrogen-bonding networks (e.g., N–H···O interactions) observed in single-crystal XRD may alter solubility and membrane permeability .
- Metabolic stability : Cytochrome P450-mediated oxidation of the methyl group (C6) can reduce bioavailability, as shown in microsomal studies .
Q. How to address discrepancies in reported reaction mechanisms for cyclization steps?
- In situ FTIR : Monitor intermediate formation (e.g., enol tautomers) to distinguish between stepwise and concerted pathways .
- DFT calculations : Compare activation energies for proposed transition states (e.g., six-membered vs. four-membered rings) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
